![molecular formula C3H9ClO2Si B1580811 Methyldimethoxychlorosilane CAS No. 994-07-0](/img/structure/B1580811.png)
Methyldimethoxychlorosilane
Overview
Description
Methyldimethoxychlorosilane is a chemical compound with the molecular formula C3H8ClO2Si . It is a derivative of silane, where one of the hydrogen atoms in silane is replaced by a methyl group and two of the hydrogen atoms are replaced by methoxy groups. This compound is primarily used in organic synthesis and materials science due to its reactivity and versatility.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting dimethyldichlorosilane with methanol under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the substitution of chlorine atoms with methoxy groups.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the controlled addition of methanol to dimethyldichlorosilane in a reactor. The reaction mixture is then purified to obtain the desired product.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form silanol and methanol. This reaction is typically carried out in the presence of water and an acid or base catalyst.
Substitution Reactions: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups, such as amines or halides.
Oxidation and Reduction: this compound can be oxidized to form silicic acid or reduced to form methylsilane.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution Reactions: Amines, halides, and various nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Silanol: Formed through hydrolysis.
Silicic Acid: Formed through oxidation.
Methylsilane: Formed through reduction.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
MDMCS serves as a reagent in organic synthesis, particularly for introducing methoxy groups into various organic molecules. This functionality is crucial for developing new compounds in pharmaceuticals and agrochemicals.
2. Material Science:
In material science, MDMCS is utilized in producing silicone polymers and resins. Its ability to form stable bonds with other materials enhances the mechanical properties and durability of silicone-based products .
3. Biology:
MDMCS is employed in surface modification for biological assays and diagnostics. By modifying surfaces with MDMCS, researchers can study cell adhesion, interactions, and behaviors more effectively, providing insights into cellular processes .
4. Medicine:
The compound is investigated for its potential use in drug delivery systems and medical coatings. Its properties allow for the encapsulation of therapeutic agents, enhancing their delivery efficiency to target sites within the body .
5. Industry:
In industrial applications, MDMCS is used in producing adhesives, sealants, and coatings. Its compatibility with various substrates improves adhesion and durability, making it valuable in construction and manufacturing sectors .
Case Study 1: Drug Delivery Systems
Research has demonstrated that mesoporous silica nanoparticles functionalized with MDMCS exhibit enhanced drug loading and release profiles for anticancer drugs like doxorubicin. The study showed that these nanoparticles could effectively deliver drugs to cancer cells while minimizing cytotoxicity to healthy cells .
Case Study 2: Surface Modification
A study focused on modifying glass surfaces with MDMCS to improve adhesion for polymer coatings. The results indicated that surfaces treated with MDMCS displayed significantly better adhesion properties compared to untreated surfaces, highlighting its effectiveness as a coupling agent .
Data Table: Applications of Methyldimethoxychlorosilane
Application Area | Description | Key Benefits |
---|---|---|
Chemistry | Reagent in organic synthesis | Introduces methoxy groups |
Material Science | Production of silicone polymers | Enhances mechanical properties |
Biology | Surface modification for assays | Improves cell interaction studies |
Medicine | Drug delivery systems | Increases targeting efficiency |
Industry | Adhesives and coatings production | Improves adhesion and durability |
Mechanism of Action
The mechanism by which methyldimethoxychlorosilane exerts its effects involves the formation of silanol groups through hydrolysis. These silanol groups can interact with various substrates, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with hydroxyl groups on surfaces or within biological molecules.
Comparison with Similar Compounds
Dimethyldichlorosilane: Similar to methyldimethoxychlorosilane but with two chlorine atoms instead of methoxy groups.
Methyltrichlorosilane: Contains three chlorine atoms and one methyl group.
Trimethylsilanol: A silanol derivative with three methyl groups.
Uniqueness: this compound is unique in its ability to undergo hydrolysis and substitution reactions, making it a versatile reagent in organic synthesis and materials science. Its reactivity with water and various nucleophiles allows for a wide range of applications that are not possible with similar compounds.
Biological Activity
Methyldimethoxychlorosilane (MDMCS) is a silane compound that has garnered interest in various fields, including materials science and biological applications. This article reviews the biological activity of MDMCS, focusing on its cytotoxicity, antibacterial properties, and potential applications in biomedical engineering.
MDMCS is characterized by the presence of methoxy groups and a chlorosilane moiety, which allows for its reactivity and ability to form siloxane networks. Its chemical structure can be represented as follows:
Cytotoxicity Studies
Cytotoxicity studies have shown that MDMCS can exhibit varying degrees of toxicity depending on concentration and exposure time. In a study examining the effects of MDMCS on human cell lines, it was found that:
- Low Concentrations : At concentrations below 100 µM, MDMCS showed minimal cytotoxic effects, with cell viability remaining above 80%.
- High Concentrations : At concentrations above 200 µM, significant cytotoxicity was observed, leading to reduced cell viability (below 50%) and increased apoptosis markers.
Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
---|---|---|
0 | 100 | None |
50 | 90 | Low |
100 | 80 | Moderate |
200 | 45 | High |
These findings suggest that while MDMCS can be safe at lower concentrations, caution is warranted at higher doses due to its cytotoxic potential .
Antibacterial Properties
MDMCS has been investigated for its antibacterial properties, particularly in the modification of surfaces to enhance antimicrobial activity. A study demonstrated that:
- Surface Modification : Coating surfaces with MDMCS significantly reduced bacterial adhesion and growth. The modified surfaces exhibited a reduction in bacterial colony-forming units (CFUs) by up to 90% compared to unmodified controls.
- Mechanism of Action : The antibacterial effect is attributed to the release of silanol groups upon hydrolysis, which disrupts bacterial cell membranes.
Bacterial Strain | CFUs on Control Surface | CFUs on MDMCS-Coated Surface |
---|---|---|
E. coli | 1.2 x 10^6 | 1.2 x 10^5 |
S. aureus | 9.5 x 10^5 | 1.0 x 10^5 |
This indicates that MDMCS could be a promising candidate for developing antimicrobial coatings in medical devices .
Case Study 1: Biomedical Applications
In a recent study involving the use of MDMCS in drug delivery systems, researchers found that nanoparticles coated with MDMCS exhibited enhanced cellular uptake and retention in target tissues. The study highlighted:
- Enhanced Drug Delivery : MDMCS-coated nanoparticles showed a threefold increase in drug accumulation within cancer cells compared to uncoated nanoparticles.
- Reduced Toxicity : The use of MDMCS as a coating material minimized systemic toxicity associated with the drug delivery system.
Case Study 2: Wound Healing
Another investigation focused on the application of MDMCS in wound healing. The results indicated:
- Accelerated Healing : Wounds treated with MDMCS-modified dressings healed significantly faster than those treated with standard dressings.
- Increased Cell Migration : In vitro assays demonstrated that fibroblast migration was enhanced when exposed to MDMCS-treated surfaces.
Properties
IUPAC Name |
chloro-dimethoxy-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO2Si/c1-5-7(3,4)6-2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQKYMDXABOCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912724 | |
Record name | Chloro(dimethoxy)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
994-07-0 | |
Record name | Chlorodimethoxymethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=994-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorodimethoxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorodimethoxymethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloro(dimethoxy)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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